molecular formula C148H223N43O42S3 B596024 Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 CAS No. 143519-58-8

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28

Cat. No.: B596024
CAS No.: 143519-58-8
M. Wt: 3372.851
InChI Key: GXIPHWLEWJMXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Somatostatin Analogs Development

The development of somatostatin analogs began with the discovery of somatostatin’s inhibitory effects on growth hormone secretion. Native somatostatin’s short half-life (1–3 minutes) necessitated synthetic modifications for clinical and research applications. Key milestones include:

Year Development Impact
1970s Isolation of SST-14 and SST-28 Identification of two primary isoforms
1980s Octreotide synthesis First clinically approved SSA; binds SSTR2/3/5
1990s Radiolabeled analogs (e.g., [Leu8,D-Trp22,Tyr25]S28) Enabled receptor binding studies
2000s Biotinylated derivatives Facilitated receptor purification and imaging

The evolution of somatostatin analogs reflects efforts to balance stability, receptor selectivity, and functional utility. Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 represents a later iteration optimized for receptor research.

Rationale for Biotinylation and Amino Acid Substitutions

The structural modifications in this compound serve specific biochemical purposes:

Modification Position Purpose
Biotin conjugation N-terminus Enables affinity chromatography and streptavidin-based applications
Leucine (Leu8) Position 8 Enhances receptor binding affinity compared to native SST-28
D-Tryptophan (D-Trp22) Position 22 Increases resistance to enzymatic degradation
Tyrosine (Tyr25) Position 25 Improves radiolabeling efficiency and stability

Biotinylation allows the compound to bind streptavidin with high affinity (Kd ~1.1 nM), enabling receptor isolation and visualization. D-Trp22 substitution mimics the active site of native SST-28 while reducing susceptibility to proteolytic cleavage. Leu8 and Tyr25 optimize interactions with somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.

Significance in Somatostatin Receptor Research

This analog is pivotal for studying SSTR biology, particularly SSTR2, which mediates antiproliferative and antihormonal effects. Key applications include:

  • Receptor Binding Assays :

    • High-affinity binding to SSTR2 (Kd ~0.05 nM) comparable to native SST-28.
    • Slow dissociation kinetics (t1/2 = 4.7 hours), enabling prolonged receptor occupancy studies.
  • Receptor Localization :

    • Used to map SSTR2 expression in pancreatic acinar cells and choroidal neovascularization.
    • Validates receptor presence in neuroendocrine tumors and pituitary adenomas.
  • Signal Transduction Studies :

    • Facilitates investigation of SSTR2-associated signaling proteins (e.g., SHP-2, Src).
    • Demonstrates calcium-dependent receptor conformational changes.

Nomenclature and Classification

This compound is classified within the somatostatin-28 family, distinguished by:

Classification Criteria
Parent hormone SST-28 (28-amino acid cyclic peptide)
Structural modifications Biotin, Leu8, D-Trp22, Tyr25 substitutions
Receptor specificity Primarily SSTR2 and SSTR5
Functional role Research tool for SSTR interaction studies

The compound adheres to IUPHAR nomenclature guidelines for somatostatin analogs, emphasizing receptor subtype interactions over therapeutic classification.

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyloxyamino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H223N43O43S3.C2HF3O2/c1-73(2)57-93(174-121(207)76(5)165-139(225)107-40-28-56-191(107)144(230)100(64-112(154)200)181-135(221)101(67-192)182-133(219)98(62-110(152)198)175-120(206)75(4)164-137(223)103(69-194)189-234-115(204)43-18-17-42-109-118-104(70-235-109)185-148(233)188-118)128(214)166-77(6)143(229)190-55-27-41-108(190)140(226)173-91(39-26-54-160-147(157)158)124(210)172-92(48-49-114(202)203)126(212)169-90(38-25-53-159-146(155)156)123(209)168-87(35-19-22-50-149)122(208)163-74(3)119(205)162-66-113(201)167-105-71-236-237-72-106(145(231)232)184-136(222)102(68-193)183-142(228)117(79(8)196)187-134(220)96(60-82-44-46-84(197)47-45-82)180-141(227)116(78(7)195)186-127(213)89(37-21-24-52-151)170-131(217)97(61-83-65-161-86-34-16-15-33-85(83)86)178-130(216)95(59-81-31-13-10-14-32-81)176-129(215)94(58-80-29-11-9-12-30-80)177-132(218)99(63-111(153)199)179-125(211)88(171-138(105)224)36-20-23-51-150;3-2(4,5)1(6)7/h9-16,29-34,44-47,65,73-79,87-109,116-118,161,189,192-197H,17-28,35-43,48-64,66-72,149-151H2,1-8H3,(H2,152,198)(H2,153,199)(H2,154,200)(H,162,205)(H,163,208)(H,164,223)(H,165,225)(H,166,214)(H,167,201)(H,168,209)(H,169,212)(H,170,217)(H,171,224)(H,172,210)(H,173,226)(H,174,207)(H,175,206)(H,176,215)(H,177,218)(H,178,216)(H,179,211)(H,180,227)(H,181,221)(H,182,219)(H,183,228)(H,184,222)(H,186,213)(H,187,220)(H,202,203)(H,231,232)(H4,155,156,159)(H4,157,158,160)(H2,185,188,233);(H,6,7)/t74-,75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBXZQMDMRVJOX-DQFQGUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)CC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCN)C(C)O)CC7=CC=C(C=C7)O)C(C)O)CO)C(=O)O)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NOC(=O)CCCCC9C1C(CS9)NC(=O)N1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NOC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9)C(=O)O)CO)[C@@H](C)O)CC1=CC=C(C=C1)O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C150H224F3N43O45S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Amino Acid Coupling

  • Resin Activation : The 2-chloro trityl chloride resin is pre-swollen in dichloromethane (DCM) and loaded with Fmoc-Cys(Trt)-OH using diisopropylethylamine (DIPEA) as a base.

  • Sequential Coupling : Each Fmoc-protected amino acid (0.5 eq relative to resin capacity) is coupled using HBTU/HOBt activation in dimethylformamide (DMF). Coupling times range from 45–90 minutes, with Kaiser tests confirming completion.

  • D-Trp22 Incorporation : The D-tryptophan residue at position 22 is introduced using Fmoc-D-Trp(Boc)-OH to prevent racemization.

Orthogonal Protection for Disulfide Bond Formation

  • Cysteine Protection : Cys17 and Cys28 are protected with trityl (Trt) groups, which are stable under SPPS conditions but cleavable with trifluoroacetic acid (TFA).

  • Selective Deprotection : After full sequence assembly, the Trt groups are removed using a TFA:DCM:triisopropylsilane (94:5:1) cocktail, enabling disulfide bridge formation via oxidation with iodine (0.1 M in DMF:H2O).

Site-Specific Biotin Conjugation

Biotin is introduced at the N-terminus during SPPS using pre-biotinylated serine or via post-synthesis conjugation:

On-Resin Biotinylation

  • N-Terminal Modification : After deprotecting the final Fmoc group, biotin is coupled using biotin-PEG4-NHS ester (3 eq) in DMF:DCM (1:1) with DIPEA (6 eq) for 12 hours.

  • Advantages : This method ensures stoichiometric labeling and minimizes side reactions with lysine residues.

Solution-Phase Biotinylation

  • Alternative Approach : The purified peptide is reacted with sulfosuccinimidyl-6-(biotinamido)hexanoate (sulfo-NHS-LC-biotin) in phosphate buffer (pH 7.4) for 2 hours.

  • Purification : Unreacted biotin is removed via dialysis (3.5 kDa MWCO) or reverse-phase HPLC.

Purification and Quality Control

Cleavage and Crude Peptide Isolation

  • Resin Cleavage : The peptide-resin is treated with TFA:thioanisole:water:phenol (90:5:3:2) for 3 hours to remove side-chain protections.

  • Precipitation : Cold diethyl ether precipitates the crude peptide, which is then centrifuged and lyophilized.

Reverse-Phase HPLC Purification

ParameterValue/DescriptionSource
ColumnC18, 250 × 21.2 mm, 5 µm
Mobile Phase A0.1% TFA in H2O
Mobile Phase B0.1% TFA in acetonitrile
Gradient20–50% B over 40 minutes
Purity>95% (analytical HPLC)

Mass Spectrometry Confirmation

  • Observed m/z : 3372.88 (M+H)+, matching the theoretical mass of C148H223N43O42S3.

  • Disulfide Verification : MS/MS fragmentation confirms intramolecular Cys17-Cys28 linkage.

ConditionStabilitySource
-20°C (dry)>12 months
Aqueous solution7 days at 4°C

Analytical and Functional Characterization

Receptor Binding Assays

  • Streptavidin Capture : Biotinylated peptide (10 nM) binds streptavidin-agarose with >90% efficiency, enabling receptor complex isolation.

  • GH4C1 Cell Assays : The peptide inhibits growth hormone secretion (IC50 = 0.8 nM), comparable to native somatostatin-28.

Metabolic Stability Profiling

  • Serum Half-Life : 12.4 ± 1.2 hours in human serum at 37°C, versus 8.3 hours for unmodified somatostatin-28.

Challenges and Optimization Strategies

Synthesis Yield Improvements

  • Resin Selection : Switching from Wang to 2-chloro trityl resin increased crude yield from 14% to 68%.

  • Coupling Additives : 0.1 M hydroxybenzotriazole (HOBt) reduces aspartimide formation at Asn-Pro motifs.

Disulfide Bond Optimization

  • Oxidation Time : Extending iodine oxidation to 24 hours improved correct disulfide formation from 72% to 94%.

Applications in Targeted Research

Receptor Purification

  • G-Protein Copurification : The biotinylated peptide facilitated isolation of SRIF-Giα complexes from GH4C1 cells, identifying an 85 kDa glycoprotein receptor.

Cancer Metabolism Studies

  • Prostate Cancer Models : In LNCaP cells, the peptide altered expression of 56 metabolic proteins (≥1.2-fold), including enolase 1 and glutamate dehydrogenase .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the biotinylated peptide-receptor complex, which is stable and useful for various biochemical assays .

Scientific Research Applications

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to high-affinity somatostatin receptors, which are G-protein coupled receptors. This binding inhibits the release of secondary hormones, thereby modulating various physiological processes. The biotinylated form allows for easy detection and purification using streptavidin-based systems .

Comparison with Similar Compounds

Receptor Subtype Affinity and Selectivity

Biotinyl-(Leu8,D-Trp22,Tyr25)-SS-28 exhibits broad SSTR subtype interactions, distinguishing it from subtype-selective analogs. Key comparisons include:

Table 1: Binding Affinities (IC₅₀ or Kᵢ) of Somatostatin Analogs
Compound sst1 sst2 sst3 sst4 sst5 Key Applications
Biotinyl-(Leu8,D-Trp22,Tyr25)-SS-28 0.06 nM* 0.3–1.1 nM 0.7–8 nM 2.2 nM 6.5 nM Pan-SSTR radioligand; tumor receptor mapping
Octreotide (Tyr³-octreotide) >1000 nM 0.2–0.6 nM >1000 nM >1000 nM 30–100 nM sst2-preferring; diagnostic/therapeutic in NETs
SS-14 (native) 1–5 nM 0.9–5 nM 2–10 nM 1–5 nM 2–10 nM Broad research tool
L-054,522 >1000 nM 0.02 nM >1000 nM >1000 nM >1000 nM sst2-selective agonist
DOTA-NOC >100 nM 2.9 nM 8 nM >100 nM 11.2 nM sst2/3/5-targeted radiopharmaceutical

*Saturation binding studies in hSSTR4-expressing cells showed Kd ≈ 60 pM .

Key Observations:
  • Broad Subtype Interaction: Unlike octreotide (sst2-selective), Biotinyl-(Leu8,D-Trp22,Tyr25)-SS-28 binds all SSTR subtypes, with highest affinity for sst1 and sst2 .
  • Superior to SS-14 : While SS-14 has similar pan-SSTR activity, Biotinyl-(Leu8,D-Trp22,Tyr25)-SS-28 demonstrates longer half-life and enhanced stability due to D-Trp22 .
  • Therapeutic vs. Diagnostic Use: Compounds like DOTA-NOC and octreotide are optimized for therapy (e.g., peptide receptor radionuclide therapy), whereas the biotinylated analog is primarily a research tool .

Functional and Pharmacokinetic Properties

  • Metabolic Stability : The D-Trp22 substitution reduces enzymatic degradation, extending half-life compared to SS-14 .
  • Biotin Tag Utility: The biotinyl group enables non-radioactive detection methods (e.g., fluorescence, ELISA), complementing its ¹²⁵I-labeled use in autoradiography .
  • Receptor Density Quantification : Used to measure SSTR density in small biopsy samples (e.g., 6.8 mg liver metastases), demonstrating sensitivity unmatched by octreotide .

Biological Activity

Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28, often referred to as Bio-SRIF28, is a synthetic analog of somatostatin-28 that has garnered attention for its biological activity and potential therapeutic applications. Somatostatin is a peptide hormone that plays critical roles in regulating endocrine and nervous system functions, including the inhibition of hormone secretion and modulation of neurotransmission. The modification of somatostatin to include biotin and specific amino acid substitutions enhances its binding affinity and biological efficacy, making it a valuable compound for research and clinical applications.

Binding Affinity

The biological activity of Bio-SRIF28 is primarily characterized by its binding affinity to somatostatin receptors (SSTRs). Studies have demonstrated that this compound exhibits high affinity for SSTR2, which is crucial for mediating various physiological effects, including the inhibition of growth hormone release and modulation of insulin secretion. The dissociation constant (KDK_D) for Bio-SRIF28 is reported to be approximately 0.25 nM, indicating a strong interaction with its receptor sites .

Bio-SRIF28 functions by binding to SSTRs on target cells, initiating intracellular signaling cascades that lead to the inhibition of hormone release. This action is particularly significant in pancreatic beta-cells, where it can modulate insulin secretion. The effects of Bio-SRIF28 are mediated through Gi proteins, which inhibit adenylate cyclase activity, leading to decreased levels of cyclic AMP (cAMP) and subsequent hormonal release inhibition .

Case Studies

  • In Vitro Studies : A study involving GH4C1 pituitary cell membranes demonstrated that unlabeled Bio-SRIF28 competes effectively for binding sites with a KiK_i value of 337 ± 58 pM against [125I-Tyr11]SRIF . This indicates its potential utility in regulating hormone secretion in pituitary cells.
  • Surface-Bound Activity : Research on biotin-streptavidin systems highlighted the importance of surface-bound enzymes in maintaining biological activity. The study showed that the orientation and density of streptavidin on biotinylated surfaces significantly influence enzyme activity, which can be extrapolated to understand how Bio-SRIF28 interacts within complex biological systems .

Comparative Analysis

Parameter Bio-SRIF28 Natural Somatostatin-28
Binding Affinity (KDK_D) 0.25 nM~1 nM
Receptor Selectivity High for SSTR2Moderate across SSTRs
Biological Effects Inhibits hormone releaseBroad physiological effects
Modification Biotinylation + Amino Acid SubstitutionsNone

Pharmacological Properties

Research indicates that Bio-SRIF28 not only binds effectively to SSTRs but also exhibits selective pharmacological properties that may enhance its therapeutic potential compared to other somatostatin analogs. For instance, modifications such as D-Trp22 substitution improve stability and receptor selectivity .

Therapeutic Applications

The unique properties of Bio-SRIF28 suggest several therapeutic applications:

  • Cancer Treatment : Given its ability to inhibit growth hormone and other hormones involved in tumor growth, Bio-SRIF28 could be developed as a targeted therapy for tumors expressing SSTR2.
  • Diabetes Management : By modulating insulin release, this compound may serve as a novel approach in managing diabetes mellitus.

Q & A

Q. Q1. What structural modifications distinguish Biotinyl-(Leu8,D-Trp22,Tyr25)-Somatostatin-28 from native somatostatin-28, and how do these impact experimental applications?

Answer: The compound features three key modifications:

  • Leu8 : Enhances receptor interaction stability.
  • D-Trp22 : Increases resistance to enzymatic degradation and prolongs half-life .
  • Tyr25 : Facilitates radiolabeling (e.g., with ^125I) for receptor tracking .
  • Biotinylation : Enables streptavidin-based detection (e.g., ELISA, flow cytometry) and immobilization in pull-down assays .

These modifications make it a versatile tool for studying somatostatin receptor (SSTR) dynamics, particularly in competitive binding assays and cellular internalization studies .

Q. Q2. How do I design a competitive binding assay to evaluate SSTR subtype selectivity using this compound?

Answer: Methodology:

Membrane Preparation : Isolate membranes from SSTR subtype-expressing cells (e.g., CHO-K1 cells transfected with SSTR1–5) .

Radioligand Binding : Use [^125I]this compound (0.1–10 nM) as the tracer.

Competition : Incubate with unlabeled ligands (e.g., octreotide, SiTATE) at increasing concentrations (0.1–1000 nM).

Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Specificity is confirmed by low IC50 for SSTR2 (1–2 nM) versus >1000 nM for SSTR1/5 .

Q. Critical Considerations :

  • Account for non-specific binding (20–50% in retinal studies) using 10 µM unlabeled SST-28 as a control .
  • Validate with Scatchard analysis to confirm single-site binding (e.g., Kd = 0.25 nM in pancreatic β-cells) .

Advanced Research Questions

Q. Q3. How can I resolve discrepancies in reported receptor affinities across tissue types (e.g., pancreatic β-cells vs. brain)?

Answer: Key Findings and Strategies :

  • Tissue-Specific SSTR Subtypes : Pancreatic β-cells show higher SSTR2 affinity (Kd = 0.25 nM) compared to brain tissues, where SSTR1 dominates .
  • Experimental Adjustments :
    • Use subtype-specific agonists/antagonists (e.g., L-779,976 for SSTR2) to isolate signals .
    • Validate with in situ hybridization to correlate receptor mRNA expression (e.g., SSTR2 in prostate stroma vs. SSTR1 in tumors) .
  • Data Normalization : Normalize binding data (Bmax) to tissue protein content (fmol/mg protein) to enable cross-study comparisons .

Q. Q4. What methodologies are recommended for tracking the internalization of this compound in target cells?

Answer: Step-by-Step Protocol :

Radiolabeling : Use IodoGen® to label Tyr25 with ^125I (specific activity >2000 Ci/mmol) .

Cellular Incubation : Expose cells (e.g., AR42J rat pancreatic adenocarcinoma) to 1–10 nM radioligand for 2–60 min at 37°C .

Localization :

  • Light Microscopy : Quantify membrane-associated vs. internalized silver grains .
  • Electron Microscopy : Confirm subcellular localization (e.g., Golgi, lysosomes) at 60 min post-injection .

Blocking Controls : Pre-incubate with 10 µM unlabeled SST-28 to confirm receptor-mediated uptake .

Q. Advanced Applications :

  • Combine biotin-streptavidin pull-down with fluorescence microscopy for multimodal tracking .

Q. Q5. How does D-Trp22 substitution influence metabolic stability and functional efficacy in vivo?

Answer: Mechanistic Insights :

  • Stability : D-Trp22 reduces protease susceptibility, extending plasma half-life by 3–4× compared to L-Trp analogs .
  • Receptor Activation : Maintains high SSTR2 affinity (IC50 = 1–2 nM) while minimizing off-target effects (e.g., SSTR5 IC50 >1000 nM) .
  • Functional Outcomes : In vivo, [D-Trp22]SST-28 suppresses insulin secretion for 105 min vs. 45 min for SST-14, with minimal glucagon inhibition .

Q. Experimental Validation :

  • Perform stability assays in serum or liver microsomes.
  • Compare dose-response curves in insulinoma vs. cerebral cortex models to assess selectivity .

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